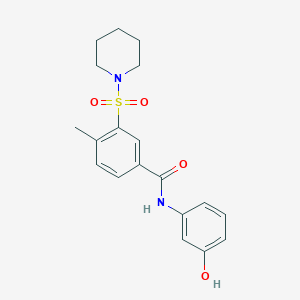![molecular formula C17H17N3O B3730465 2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B3730465.png)
2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone
Vue d'ensemble
Description
2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone, also known as DMQ, is a synthetic compound with potential therapeutic uses in various fields of research.
Applications De Recherche Scientifique
2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone has been studied for its potential therapeutic uses in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, 2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone has been studied for its potential neuroprotective effects.
Mécanisme D'action
2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone exerts its therapeutic effects through various mechanisms of action. In cancer research, 2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone has been found to inhibit the activity of protein kinases, which are involved in cell growth and division. In inflammation research, 2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone has been shown to inhibit the activity of NF-kB, a transcription factor that regulates the expression of inflammatory cytokines. In neurodegenerative disease research, 2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone has been found to protect neurons against oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone has been found to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone has been shown to reduce the production of inflammatory cytokines and decrease inflammation. In neurodegenerative disease research, 2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone has been found to protect neurons against oxidative stress and inflammation, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential therapeutic uses. However, 2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone also has some limitations, including its poor solubility in water and limited bioavailability.
Orientations Futures
There are several future directions for 2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone research, including exploring its potential therapeutic uses in other fields of research, improving its solubility and bioavailability, and developing more potent analogs of 2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone.
Propriétés
IUPAC Name |
2-[(2,3-dimethylanilino)methyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-6-5-9-14(12(11)2)18-10-16-19-15-8-4-3-7-13(15)17(21)20-16/h3-9,18H,10H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLDHTRLTLXFBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2=NC3=CC=CC=C3C(=O)N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2,3-dimethylphenyl)amino]methyl}quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-oxo-5-(4-pyridinyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B3730382.png)
![2-(1-piperidinyl)-5-(2-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3730400.png)
![7-methyl-6-phenyl-2H-dipyrazolo[1,5-a:4',3'-e]pyrimidin-3-amine](/img/structure/B3730409.png)
![[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]cyanamide](/img/structure/B3730413.png)
![3-{[(5-{[(4-bromophenyl)amino]carbonyl}-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B3730415.png)

![2-[(2-chloro-5-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3730423.png)
![2-cyano-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B3730429.png)
![5-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3730433.png)
![2-(4-methyl-1-piperazinyl)-5-(2-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3730439.png)
![5-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3730459.png)
![3-[3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B3730473.png)
![3-[3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B3730481.png)
![4-(4-hydroxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3730498.png)